Lenvatinib-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H19ClN4O4 |

|---|---|

Molecular Weight |

431.9 g/mol |

IUPAC Name |

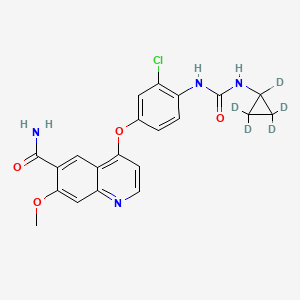

4-[3-chloro-4-[(1,2,2,3,3-pentadeuteriocyclopropyl)carbamoylamino]phenoxy]-7-methoxyquinoline-6-carboxamide |

InChI |

InChI=1S/C21H19ClN4O4/c1-29-19-10-17-13(9-14(19)20(23)27)18(6-7-24-17)30-12-4-5-16(15(22)8-12)26-21(28)25-11-2-3-11/h4-11H,2-3H2,1H3,(H2,23,27)(H2,25,26,28)/i2D2,3D2,11D |

InChI Key |

WOSKHXYHFSIKNG-JEUZXZGESA-N |

Isomeric SMILES |

[2H]C1(C(C1([2H])NC(=O)NC2=C(C=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)C(=O)N)Cl)([2H])[2H])[2H] |

Canonical SMILES |

COC1=CC2=NC=CC(=C2C=C1C(=O)N)OC3=CC(=C(C=C3)NC(=O)NC4CC4)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Lenvatinib-d5: Chemical Structure, Properties, and Analysis

Lenvatinib-d5 is the deuterated form of Lenvatinib, an oral multi-targeted tyrosine kinase inhibitor.[1] The incorporation of deuterium, a stable heavy isotope of hydrogen, is primarily for its use as an internal standard in quantitative bioanalytical assays, aiding in the precise measurement of Lenvatinib concentrations in biological matrices during pharmacokinetic and metabolic studies.[1] This guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to this compound, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

Lenvatinib is a quinoline carboxamide derivative with the chemical name 4-[3-chloro-4-(cyclopropylcarbamoylamino) phenoxy]-7-methoxyquinoline-6-carboxamide.[2] this compound is structurally identical, with five hydrogen atoms replaced by deuterium.[3]

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C21H14D5ClN4O4 | [3][4] |

| Molecular Weight | 431.88 g/mol | [4] |

| Synonyms | E7080-d5 | [1] |

Pharmacokinetic Properties of Lenvatinib

Understanding the pharmacokinetics of the parent compound, Lenvatinib, is crucial for designing studies involving this compound.

Table 2: Pharmacokinetic Parameters of Lenvatinib

| Parameter | Value | Reference |

| Bioavailability | ~85% | [2] |

| Time to Peak Plasma Concentration (Tmax) | 1 to 4 hours post-dose | [2][5][6] |

| Effect of Food | High-fat meal delays Tmax from 2 to 4 hours, but does not affect the extent of absorption. | [5][6] |

| Protein Binding | 98% to 99% (in vitro) | [5][6] |

| Volume of Distribution (Steady-State) | 97 L | [6][7] |

| Terminal Elimination Half-Life | Approximately 28 hours | [6][7] |

| Metabolism | Primarily via CYP3A and aldehyde oxidase, as well as non-enzymatic processes. | [6][7] |

| Excretion | ~64% in feces, ~25% in urine | [6] |

Mechanism of Action

Lenvatinib is a potent receptor tyrosine kinase (RTK) inhibitor that targets multiple signaling pathways implicated in tumor growth, angiogenesis, and cancer progression.[5][7][8] Its primary targets include:

-

Vascular Endothelial Growth Factor (VEGF) Receptors: VEGFR1 (FLT1), VEGFR2 (KDR), and VEGFR3 (FLT4).[5][6][7][8] Inhibition of the VEGF/VEGFR signaling pathway is crucial for blocking tumor angiogenesis.[8]

-

Fibroblast Growth Factor (FGF) Receptors: FGFR1, 2, 3, and 4.[5][6][7][8]

-

Other RTKs: Platelet-derived growth factor receptor alpha (PDGFRα), KIT, and RET.[5][6][7][8]

By binding to the ATP binding site of these kinases, Lenvatinib inhibits their activity, thereby blocking downstream signaling cascades such as Ras/MAPK and PI3K/AKT, which are essential for cell proliferation and survival.[5][8] This multi-targeted approach allows Lenvatinib to simultaneously inhibit tumor cell proliferation and the formation of new blood vessels that supply nutrients to the tumor.[9]

Caption: Lenvatinib's multi-targeted inhibition of key receptor tyrosine kinases.

Experimental Protocols

This protocol outlines a general procedure for the determination of Lenvatinib in human plasma, where this compound would be used as an internal standard.

1. Sample Preparation (Liquid-Liquid Extraction)

-

To a 100 µL plasma sample, add the internal standard (this compound) solution.

-

Add a suitable organic solvent (e.g., a mixture of ethyl acetate and hexane) for extraction.

-

Vortex mix the sample thoroughly.

-

Centrifuge to separate the organic and aqueous layers.

-

Transfer the organic supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

2. Chromatographic Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 analytical column (e.g., YMC C18, 4.6 x 150 mm, 5 µm).[10]

-

Mobile Phase: A gradient of ultrapure water with 0.1% formic acid (Eluent A) and a mixture of methanol/isopropanol (90:10, v/v) with 0.1% formic acid (Eluent B).[11]

-

Flow Rate: A typical flow rate would be in the range of 0.6-0.8 mL/min.[10][12]

-

Column Temperature: Maintained at a constant temperature, for example, 50°C.[11]

-

Injection Volume: 20 µL.[10]

3. Mass Spectrometry Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.[11]

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for Lenvatinib and this compound are monitored.

4. Data Analysis

-

The concentration of Lenvatinib in the plasma samples is determined by calculating the peak area ratio of Lenvatinib to the internal standard (this compound) and comparing it to a standard curve.

Caption: A generalized workflow for the quantification of Lenvatinib using LC-MS/MS.

A reversed-phase high-performance liquid chromatography (RP-HPLC) method can be employed for the determination of Lenvatinib in bulk and pharmaceutical dosage forms.[12][13]

Table 3: Example RP-HPLC Method Parameters

| Parameter | Condition | Reference |

| Instrument | Waters HPLC with PDA Detector | [12][13] |

| Column | Thermosil C18 (4.5 x 150 mm, 5.0 µm) | [12][13] |

| Mobile Phase | Methanol: Water (65:35% v/v) | [12][13] |

| Flow Rate | 0.8 mL/min | [12][13] |

| Detection Wavelength | 265 nm | [12][13] |

| Injection Volume | 20 µL | [10] |

| Retention Time | ~4.35 minutes | [12][13] |

This method has been validated according to ICH guidelines and has shown good linearity, precision, and accuracy for the quantification of Lenvatinib.[12]

Clinical Trial Protocols

Lenvatinib has been evaluated in numerous clinical trials for various cancers.[14] The protocols for these studies provide a framework for its clinical application and evaluation. For instance, a multicenter, randomized, double-blind study was conducted to evaluate a lower starting dose of Lenvatinib (18 mg vs. 24 mg) in patients with radioiodine-refractory differentiated thyroid cancer to assess if a lower dose could provide comparable efficacy with an improved safety profile.[15] Key aspects of such protocols include:

-

Eligibility Criteria: Defines the patient population, including cancer type and stage, prior treatments, and performance status (e.g., ECOG 0 to 1).[15][16]

-

Treatment Regimen: Specifies the starting dose, administration schedule (e.g., once daily), and criteria for dose modifications based on adverse events.[15][16]

-

Endpoints: The primary endpoint is often overall survival or progression-free survival, with secondary endpoints including objective response rate and safety.[15][17]

-

Assessments: Includes regular monitoring of tumor response (e.g., using RECIST 1.1), safety and tolerability, and pharmacokinetic/pharmacodynamic relationships.[15]

These protocols are conducted in compliance with Good Clinical Practice (GCP) guidelines.[18]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Lenvatinib, a molecule with versatile application: from preclinical evidence to future development in anti-cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound-PI & PI Biotech Inc. Research , Development and Manufacture for Drug Standard Reference Impurity and Pharmaceutical Analysis [pipitech.com]

- 4. This compound | CAS | LGC Standards [lgcstandards.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Lenvatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. mims.com [mims.com]

- 8. Lenvatinib: mechanism of action and anti-cancer therapy_Chemicalbook [chemicalbook.com]

- 9. qingmupharm.com [qingmupharm.com]

- 10. researchgate.net [researchgate.net]

- 11. A rapid, simple and sensitive LC-MS/MS method for lenvatinib quantification in human plasma for therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pharmaceuticaljournal.net [pharmaceuticaljournal.net]

- 13. pharmaceuticaljournal.net [pharmaceuticaljournal.net]

- 14. Facebook [cancer.gov]

- 15. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 16. bccancer.bc.ca [bccancer.bc.ca]

- 17. lenvimahcp.com [lenvimahcp.com]

- 18. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

Lenvatinib-d5 in Research: A Technical Guide for Drug Development Professionals

An in-depth exploration of the application of Lenvatinib-d5 as a critical tool in the analytical and pharmacokinetic evaluation of Lenvatinib.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the use of this compound in a research setting. The focus is on its pivotal role as an internal standard in the quantitative analysis of Lenvatinib, a multi-targeted tyrosine kinase inhibitor, in biological matrices. This guide delves into the mechanism of action of Lenvatinib, detailed experimental protocols for its quantification, and the associated data presented in a clear and comparative format.

The Role of Lenvatinib and its Deuterated Analog

Lenvatinib is a potent oral receptor tyrosine kinase (RTK) inhibitor that targets several signaling pathways implicated in tumor growth and angiogenesis. It primarily inhibits vascular endothelial growth factor (VEGF) receptors (VEGFR1, VEGFR2, and VEGFR3), fibroblast growth factor (FGF) receptors (FGFR1, FGFR2, FGFR3, and FGFR4), the platelet-derived growth factor receptor alpha (PDGFRα), KIT, and RET proto-oncogene. By blocking these pathways, Lenvatinib effectively hinders tumor cell proliferation and neovascularization.

In the realm of drug development and clinical research, accurate quantification of a drug in biological samples is paramount for pharmacokinetic (PK) and pharmacodynamic (PD) studies. This is where this compound, a stable isotope-labeled version of Lenvatinib, plays a crucial role. It serves as an ideal internal standard (IS) for bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is considered the gold standard as it closely mimics the physicochemical properties of the analyte, Lenvatinib, during sample extraction, chromatography, and ionization, thus correcting for any variability in these processes and ensuring high accuracy and precision of the analytical method.

Quantitative Analysis of Lenvatinib: A Comparative Overview

The quantification of Lenvatinib in biological matrices like plasma is essential for therapeutic drug monitoring and pharmacokinetic assessments. Various analytical methods have been developed and validated for this purpose, with LC-MS/MS being the most sensitive and specific. The following tables summarize key quantitative parameters from different validated analytical methods.

Table 1: Summary of LC-MS/MS Method Parameters for Lenvatinib Quantification

| Parameter | Method 1 | Method 2 | Method 3 |

| Internal Standard | This compound (²H₅-LEN) | Propranolol | Carfilzomib |

| Linearity Range | 0.2 - 1000 ng/mL | 9.6 - 200 ng/mL | 10% - 200% of rat plasma conc. |

| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL | Not Specified | Not Specified |

| Correlation Coefficient (r²) | > 0.999 | > 0.997 | 0.999 |

| Intra-day Precision (%CV) | ≤ 11.3% | < 6.7% | Not Specified |

| Inter-day Precision (%CV) | ≤ 11.3% | < 6.7% | Not Specified |

| Accuracy | 96.3% - 109.0% | 95.8% - 108.3% | Within USFDA guidelines |

| Recovery | ≥ 95.6% | 66.8% | Within USFDA guidelines |

| Reference |

Table 2: Summary of RP-HPLC Method Parameters for Lenvatinib Quantification

| Parameter | Method 1 | Method 2 | Method 3 |

| Linearity Range | 30 - 150 µg/mL | 20 - 100 µg/mL | 10 - 50 µg/mL |

| Correlation Coefficient (r²) | 0.999 | 0.999 | 0.9995 |

| % Recovery | 100.4% | 98% - 102% | 98% - 102% |

| LOD | 2.97 µg/mL | 0.48 µg/mL | Not Specified |

| LOQ | 9.92 µg/mL | 1.46 µg/mL | Not Specified |

| Reference |

Experimental Protocols

Quantification of Lenvatinib in Rat Plasma using UPLC-MS/MS with this compound as Internal Standard

This protocol is a synthesized representation based on a validated method for the pharmacokinetic analysis of Lenvatinib.

3.1.1. Sample Preparation (Liquid-Liquid Extraction)

-

To 50 µL of rat plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution (this compound in methanol).

-

Vortex mix for 30 seconds.

-

Add 1 mL of ethyl acetate for extraction.

-

Vortex mix for 5 minutes, followed by centrifugation at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex mix and transfer to an autosampler vial for analysis.

3.1.2. UPLC-MS/MS Conditions

-

UPLC System: Waters ACQUITY UPLC

-

Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: Acetonitrile

-

-

Gradient Elution:

-

0-0.5 min: 95% A

-

0.5-2.0 min: Linear gradient to 5% A

-

2.0-2.5 min: Hold at 5% A

-

2.5-2.6 min: Linear gradient to 95% A

-

2.6-3.5 min: Hold at 95% A

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Mass Spectrometer: Waters Xevo TQ-S

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Lenvatinib: m/z 427.1 → 370.0

-

This compound: m/z 432.1 → 370.0

-

Visualizing Mechanisms and Workflows

Lenvatinib Signaling Pathway

The following diagram illustrates the key signaling pathways inhibited by Lenvatinib.

Caption: Lenvatinib's multi-targeted inhibition of key RTKs and downstream signaling pathways.

Experimental Workflow for Pharmacokinetic Analysis

The diagram below outlines the typical workflow for a pharmacokinetic study of Lenvatinib utilizing this compound as an internal standard.

Caption: Workflow for a Lenvatinib pharmacokinetic study using this compound.

Conclusion

This compound is an indispensable tool in the research and development of Lenvatinib. Its use as an internal standard in bioanalytical methods, particularly LC-MS/MS, ensures the generation of high-quality, reliable data necessary for robust pharmacokinetic and pharmacodynamic evaluations. The detailed protocols and comparative data presented in this guide are intended to support researchers in the design and execution of their studies, ultimately contributing to a deeper understanding of Lenvatinib's clinical profile. The visualization of the signaling pathways and experimental workflows provides a clear conceptual framework for the scientific principles underpinning this research.

An In-Depth Technical Guide to the Synthesis and Characterization of Lenvatinib-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Lenvatinib-d5, a deuterated analog of the multi-kinase inhibitor Lenvatinib. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, characterization data, and visualization of relevant biological and experimental pathways.

Introduction to Lenvatinib

Lenvatinib is a potent oral receptor tyrosine kinase (RTK) inhibitor that targets vascular endothelial growth factor (VEGF) receptors (VEGFR1, VEGFR2, and VEGFR3), fibroblast growth factor (FGF) receptors (FGFR1, 2, 3, and 4), platelet-derived growth factor receptor alpha (PDGFRα), KIT, and RET proto-oncogene.[1][2] By inhibiting these kinases, Lenvatinib disrupts key signaling pathways involved in pathogenic angiogenesis, tumor growth, and cancer progression.[3][4][5] It is approved for the treatment of certain types of thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma.[1][2] The deuterium-labeled version, this compound, serves as a valuable internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices.[6][7]

Synthesis of this compound

The synthesis of this compound can be achieved through a convergent synthesis strategy, similar to the established routes for Lenvatinib. The key modification involves the incorporation of a deuterated starting material, specifically cyclopropylamine-d5. The overall synthesis involves the preparation of two key intermediates: 4-chloro-7-methoxyquinoline-6-carboxamide (Intermediate A) and 1-(2-chloro-4-hydroxyphenyl)-3-(cyclopropyl-d5)urea (Intermediate B-d5) , which are then coupled to yield the final product.

Experimental Protocol: Synthesis of this compound

Part 1: Synthesis of 4-chloro-7-methoxyquinoline-6-carboxamide (Intermediate A)

The synthesis of Intermediate A is a multi-step process starting from 4-cyano-3-hydroxyaniline.

-

Methylation: 4-cyano-3-hydroxyaniline is methylated using dimethyl carbonate in the presence of a base such as potassium carbonate and a phase transfer catalyst like tetrabutylammonium bromide in an inert solvent (e.g., N,N-dimethylformamide, DMF) at elevated temperature (100-120 °C) to yield 4-cyano-3-methoxyaniline.

-

Condensation and Cyclization: The resulting 4-cyano-3-methoxyaniline is condensed with a malonic acid derivative, followed by high-temperature cyclization in a high-boiling solvent like Dowtherm A to form 6-cyano-7-methoxy-4-quinolinone.

-

Chlorination: The quinolinone is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus oxychloride to give 6-cyano-7-methoxy-4-chloroquinoline.

-

Hydrolysis and Amidation: The cyano group is hydrolyzed under acidic conditions (e.g., in an acetic acid solution) to a carboxamide group, yielding 4-chloro-7-methoxyquinoline-6-carboxamide (Intermediate A) .

Part 2: Synthesis of 1-(2-chloro-4-hydroxyphenyl)-3-(cyclopropyl-d5)urea (Intermediate B-d5)

-

Carbamate Formation: 4-amino-3-chlorophenol is reacted with phenyl chloroformate in the presence of a base (e.g., sodium bicarbonate) to form the corresponding phenyl carbamate intermediate.

-

Urea Formation: The phenyl carbamate is then reacted with commercially available cyclopropylamine-d5 in a suitable solvent such as DMF. The cyclopropylamine-d5 displaces the phenol group to form the deuterated urea derivative, 1-(2-chloro-4-hydroxyphenyl)-3-(cyclopropyl-d5)urea (Intermediate B-d5) .

Part 3: Coupling Reaction and Final Product Formation

-

Coupling: Intermediate A and Intermediate B-d5 are coupled in an appropriate solvent (e.g., chloroform or dimethyl sulfoxide) in the presence of a base such as sodium methoxide or potassium tert-butoxide at elevated temperature.

-

Purification: The crude this compound is purified by recrystallization from a suitable solvent system (e.g., acetone-water) to yield the final product as a white to off-white solid.

Experimental Workflow for this compound Synthesis and Characterization

Caption: A flowchart illustrating the synthesis and subsequent characterization of this compound.

Characterization of this compound

The structural integrity and purity of the synthesized this compound are confirmed using various analytical techniques. Below is a summary of the expected characterization data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a crucial tool for confirming the structure of this compound and verifying the position of the deuterium labels. The absence of signals corresponding to the cyclopropyl protons in the ¹H NMR spectrum and the altered splitting patterns in the ¹³C NMR spectrum are indicative of successful deuteration.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Analysis | Expected Chemical Shift (δ ppm) and Multiplicity |

| ¹H NMR | Signals corresponding to the aromatic and methoxy protons of the quinoline and phenyl rings will be present. The characteristic signals for the cyclopropyl protons (around 0.6-0.9 ppm) in non-deuterated Lenvatinib will be absent. |

| ¹³C NMR | Signals for all carbon atoms will be present. The carbon signals of the deuterated cyclopropyl ring will exhibit splitting due to C-D coupling and will have a lower intensity compared to the non-deuterated analog. |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and confirm the incorporation of five deuterium atoms.

Table 2: Mass Spectrometry Data for this compound

| Analysis | Parameter | Value |

| Molecular Formula | - | C₂₁H₁₄D₅ClN₄O₄ |

| Molecular Weight | - | 431.88 g/mol |

| ESI-MS | [M+H]⁺ | m/z 432.1 (Predicted) |

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to assess the purity of the synthesized this compound.

Table 3: HPLC Analysis Parameters for this compound

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile). |

| Flow Rate | Typically 0.8 - 1.2 mL/min. |

| Detection | UV at a specific wavelength (e.g., 240 nm or 309 nm). |

| Expected Purity | >98% |

Lenvatinib Signaling Pathway

Lenvatinib exerts its therapeutic effects by inhibiting multiple receptor tyrosine kinases, thereby blocking several downstream signaling pathways crucial for tumor growth and angiogenesis.

Caption: Lenvatinib's mechanism of action, inhibiting multiple RTKs and downstream pathways.

Conclusion

This technical guide outlines a robust and reproducible approach for the synthesis and characterization of this compound. The detailed protocols and expected analytical data serve as a valuable resource for researchers and drug development professionals. The provided diagrams offer a clear visualization of the experimental workflow and the compound's mechanism of action, facilitating a deeper understanding of this important deuterated pharmaceutical standard.

References

- 1. 4-chloro-7-Methoxyquinoline-6-carboxaMide | 417721-36-9 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. chembk.com [chembk.com]

- 4. Cyclopropylamine-d5 - MedChem Express [bioscience.co.uk]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Cyclopropyl-d5-amine | CAS 153557-95-0 | LGC Standards [lgcstandards.com]

- 7. Methyl 4-chloro-7-Methoxyquinoline-6-carboxylate synthesis - chemicalbook [chemicalbook.com]

In-Depth Technical Guide: Isotopic Labeling of Lenvatinib for Metabolic Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic labeling of Lenvatinib, a multi-targeted tyrosine kinase inhibitor, for the purpose of metabolic studies. It covers the synthesis of labeled compounds, detailed experimental protocols for in vitro and in vivo metabolism analysis, quantitative data on metabolic fate, and the key signaling pathways affected by the drug.

Introduction to Lenvatinib and its Metabolism

Lenvatinib is a potent oral inhibitor of multiple receptor tyrosine kinases (RTKs), including vascular endothelial growth factor receptors (VEGFR1-3), fibroblast growth factor receptors (FGFR1-4), platelet-derived growth factor receptor alpha (PDGFRα), KIT, and RET proto-oncogene.[1] By targeting these pathways, Lenvatinib disrupts tumor angiogenesis and proliferation. Understanding its metabolic fate is crucial for optimizing its therapeutic use and managing potential drug-drug interactions.

The primary metabolic pathways of Lenvatinib involve oxidation mediated by cytochrome P450 3A4 (CYP3A4) and aldehyde oxidase (AO), as well as non-enzymatic processes.[1] In humans, the majority of the drug is extensively metabolized before excretion, with the main routes of elimination being feces (approximately 64%) and urine (approximately 25%).[1]

Isotopic Labeling of Lenvatinib

Isotopic labeling is an indispensable tool in drug metabolism studies, enabling the tracing and quantification of the parent drug and its metabolites. Both stable isotopes (e.g., deuterium, ²H or D) and radioactive isotopes (e.g., carbon-14, ¹⁴C) are utilized.

Synthesis of ¹⁴C-Labeled Lenvatinib

Radiolabeled Lenvatinib, specifically with ¹⁴C, is essential for mass balance studies to determine the excretion routes and overall recovery of the drug and its metabolites. The synthesis of [¹⁴C]Lenvatinib can be achieved by incorporating a ¹⁴C-labeled precursor into one of the key intermediates. A common strategy involves the use of [¹⁴C]cyclopropylamine to introduce the radiolabel into the urea moiety of the Lenvatinib molecule.

Hypothetical Synthetic Scheme for [¹⁴C]Lenvatinib:

While a specific detailed protocol for the synthesis of [¹⁴C]Lenvatinib is not publicly available, a plausible route based on known synthetic methods for Lenvatinib is outlined below. The key step is the reaction of 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide with [¹⁴C]cyclopropyl isocyanate, which can be prepared from [¹⁴C]cyclopropylamine.

Caption: Hypothetical synthesis of [¹⁴C]Lenvatinib.

Deuterated Lenvatinib (Lenvatinib-d4)

Deuterated Lenvatinib, such as Lenvatinib-d4, serves as an excellent internal standard for quantitative bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] The incorporation of deuterium atoms increases the mass of the molecule without significantly altering its chemical properties, allowing for its clear differentiation from the unlabeled drug in mass spectrometric analysis. Lenvatinib-d4 is commercially available from various suppliers.[2] The deuterium labels are typically introduced on the cyclopropyl group.

Quantitative Analysis of Lenvatinib and its Metabolites

Accurate quantification of Lenvatinib and its metabolites in biological matrices is critical for pharmacokinetic and metabolic profiling. LC-MS/MS is the most widely used technique for this purpose due to its high sensitivity and selectivity.

| Analyte | Matrix | LLOQ | Linearity Range (ng/mL) | Recovery (%) | Reference |

| Lenvatinib | Human Plasma | 0.50 ng/mL | 0.50 - 2000 | Not Reported | [3] |

| Lenvatinib | Human Plasma | 9.6 ng/mL | 9.6 - 200 | 66.8 |

Table 1: Summary of Quantitative LC-MS/MS Methods for Lenvatinib.

A human mass balance study using a single oral dose of 24 mg (100 µCi) of [¹⁴C]Lenvatinib provided the following key quantitative data on its disposition:

| Parameter | Value | Reference |

| Total Radioactivity Recovery (10 days) | ~89% of administered dose | |

| Fecal Excretion | ~64% of administered dose | |

| Urinary Excretion | ~25% of administered dose | |

| Unchanged Lenvatinib in Plasma | 60% of total radioactivity | |

| Unchanged Lenvatinib in Urine and Feces | ~2.5% of administered dose |

Table 2: Quantitative Data from a Human Mass Balance Study with [¹⁴C]Lenvatinib.

Experimental Protocols for Metabolic Studies

In Vitro Metabolism using Liver Microsomes

This protocol provides a general framework for assessing the metabolic stability and identifying the metabolites of Lenvatinib using human liver microsomes.

Objective: To determine the rate of metabolism of Lenvatinib and identify its primary metabolites in a controlled in vitro system.

Materials:

-

Lenvatinib

-

Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching the reaction)

-

Internal standard (e.g., Lenvatinib-d4)

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of Lenvatinib in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, pre-incubate a mixture of HLM and phosphate buffer at 37°C.

-

Initiate the metabolic reaction by adding the Lenvatinib stock solution and the NADPH regenerating system to the pre-incubated microsome mixture. The final concentration of Lenvatinib should be within a relevant range (e.g., 1-10 µM).

-

Incubate the reaction mixture at 37°C with gentle shaking.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a volume of ice-cold acetonitrile containing the internal standard.

-

Centrifuge the samples to precipitate the proteins.

-

Transfer the supernatant to a new tube and analyze by LC-MS/MS to quantify the remaining Lenvatinib and identify the formed metabolites.

Caption: Workflow for in vitro metabolism of Lenvatinib.

In Vivo Metabolism Study in Animal Models

This protocol outlines a general procedure for conducting an in vivo metabolism study of Lenvatinib in a rodent model.

Objective: To investigate the pharmacokinetic profile and identify the major metabolites of Lenvatinib in a living organism.

Materials:

-

Isotopically labeled Lenvatinib (e.g., [¹⁴C]Lenvatinib)

-

Animal models (e.g., Sprague-Dawley rats)

-

Dosing vehicle

-

Metabolic cages for separate collection of urine and feces

-

Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

-

Analytical instrumentation for radioactivity measurement (e.g., liquid scintillation counter) and LC-MS/MS.

Procedure:

-

Acclimatize the animals to the laboratory conditions and house them in metabolic cages.

-

Administer a single oral dose of isotopically labeled Lenvatinib to the animals.

-

Collect blood samples at predetermined time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) via an appropriate route (e.g., tail vein). Process the blood to obtain plasma.

-

Collect urine and feces at specified intervals (e.g., 0-8h, 8-24h, 24-48h, etc.) for an extended period (e.g., up to 7 days).

-

Measure the total radioactivity in plasma, urine, and feces samples.

-

Pool samples for metabolite profiling. Extract the parent drug and metabolites from the biological matrices.

-

Analyze the extracts using LC-MS/MS to identify and quantify Lenvatinib and its metabolites.

Caption: Workflow for in vivo metabolism of Lenvatinib.

Lenvatinib Signaling Pathways

Lenvatinib exerts its therapeutic effects by inhibiting multiple signaling pathways that are critical for tumor growth and angiogenesis. A simplified representation of the key downstream signaling cascades affected by Lenvatinib is provided below.

Caption: Key signaling pathways inhibited by Lenvatinib.

Conclusion

The use of isotopically labeled Lenvatinib is fundamental for a thorough understanding of its metabolic fate. This technical guide has provided an in-depth overview of the synthesis of labeled compounds, detailed methodologies for in vitro and in vivo metabolic studies, a summary of quantitative data, and a visualization of the drug's mechanism of action. This information is intended to be a valuable resource for researchers and professionals involved in the development and clinical application of Lenvatinib.

References

Lenvatinib-d5: A Technical Guide for Researchers

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals working with Lenvatinib-d5. The document outlines suppliers, purity specifications, and detailed experimental protocols.

This compound Suppliers and Purity Specifications

This compound, the deuterated form of the multi-targeted tyrosine kinase inhibitor Lenvatinib, is available from several reputable suppliers of research chemicals and analytical standards. While the exact purity of a specific lot is detailed in the Certificate of Analysis (CoA) provided with the product, the following table summarizes the typical purity specifications offered by various suppliers.

| Supplier | Stated Purity | Additional Information |

| Simson Pharma Limited | High Quality | Accompanied by Certificate of Analysis.[1] |

| MedChemExpress | ≥98.0% (or refer to CoA) | Deuterated Lenvatinib (E7080-d5).[2] |

| LGC Standards | High Quality | Certificate of Analysis provided with purchase.[3] |

| Clearsynth | High Purity | Accompanied by Certificate of Analysis.[4] |

| PI & PI Biotech Inc. | High Purity | Research and development for drug standards.[5] |

Note: It is imperative for researchers to obtain the lot-specific Certificate of Analysis from the supplier for precise purity data and any identified impurities.

Mechanism of Action and Signaling Pathways

Lenvatinib is a potent inhibitor of multiple receptor tyrosine kinases (RTKs) implicated in pathogenic angiogenesis, tumor growth, and cancer progression. Its primary targets include Vascular Endothelial Growth Factor (VEGF) receptors (VEGFR1, VEGFR2, and VEGFR3), Fibroblast Growth Factor (FGF) receptors (FGFR1, FGFR2, FGFR3, and FGFR4), the Platelet-Derived Growth Factor Receptor alpha (PDGFRα), as well as KIT and RET proto-oncogenes.

By binding to the ATP-binding site of these kinases, Lenvatinib effectively blocks the downstream signaling cascades that promote cell proliferation, migration, and the formation of new blood vessels.

Experimental Protocols

In Vitro VEGFR2 Kinase Activity Assay

This protocol is adapted from commercially available kinase assay kits and is designed to measure the inhibitory activity of this compound on VEGFR2 kinase.

Materials:

-

Recombinant human VEGFR2 kinase

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA)

-

ATP

-

Poly (Glu, Tyr) 4:1 peptide substrate

-

This compound dissolved in DMSO

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

-

White, opaque 96-well plates

Procedure:

-

Prepare a serial dilution of this compound in kinase buffer. The final DMSO concentration should not exceed 1%.

-

In a 96-well plate, add 5 µL of the diluted this compound or vehicle (DMSO) control.

-

Add 20 µL of a solution containing the peptide substrate and ATP in kinase buffer.

-

To initiate the reaction, add 25 µL of diluted VEGFR2 kinase to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

After incubation, add 50 µL of Kinase-Glo® reagent to each well.

-

Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition relative to the vehicle control.

Cell-Based Proliferation Assay

This protocol outlines a method to assess the anti-proliferative effects of this compound on a cancer cell line, such as the hepatocellular carcinoma cell line HepG2.

Materials:

-

HepG2 cells (or other relevant cancer cell line)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound dissolved in DMSO

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

-

Sterile, clear-bottom 96-well plates

Procedure:

-

Seed HepG2 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in complete cell culture medium.

-

Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or a vehicle control.

-

Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

After the incubation period, allow the plate to equilibrate to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Determine the IC₅₀ value by plotting the percent viability against the log of the this compound concentration.[6][7][8]

Conclusion

This technical guide provides a foundational understanding of this compound for research and development purposes. The information on suppliers, purity, mechanism of action, and detailed experimental protocols is intended to facilitate the effective use of this compound in preclinical studies. Researchers should always refer to the supplier's Certificate of Analysis for lot-specific data and adhere to best laboratory practices when conducting the described experiments.

References

- 1. Lenvatinib D5 | CAS No- NA | Simson Pharma Limited [simsonpharma.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | CAS | LGC Standards [lgcstandards.com]

- 4. clearsynth.com [clearsynth.com]

- 5. This compound-PI & PI Biotech Inc. Research , Development and Manufacture for Drug Standard Reference Impurity and Pharmaceutical Analysis [pipitech.com]

- 6. The Tyrosine Kinase Inhibitor Lenvatinib Inhibits Anaplastic Thyroid Carcinoma Growth by Targeting Pericytes in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of Lenvatinib treatment on the cell cycle and microRNA profile in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Immunomodulatory activity of lenvatinib contributes to antitumor activity in the Hepa1‐6 hepatocellular carcinoma model - PMC [pmc.ncbi.nlm.nih.gov]

Lenvatinib and its Major Metabolites: An In-depth Technical Guide to Identification and Quantification

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lenvatinib is an oral multi-tyrosine kinase inhibitor that targets vascular endothelial growth factor (VEGF) receptors (VEGFR1-3), fibroblast growth factor (FGF) receptors (FGFR1-4), platelet-derived growth factor receptor alpha (PDGFRα), and the KIT and RET proto-oncogenes. Its complex metabolism and the identification of its major metabolites are critical for a comprehensive understanding of its pharmacokinetic profile and disposition. This technical guide provides a detailed overview of the metabolic fate of lenvatinib, focusing on the identification and quantification of its major metabolites. We present a compilation of quantitative data, detailed experimental protocols for bioanalysis, and visualizations of the relevant signaling pathways and metabolic processes to serve as a valuable resource for researchers in the field of oncology and drug metabolism.

Introduction

Lenvatinib is approved for the treatment of several types of cancer, including differentiated thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma. The efficacy and safety of lenvatinib are influenced by its pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME). Understanding the metabolic pathways of lenvatinib is essential for predicting potential drug-drug interactions, assessing inter-individual variability in drug response, and ensuring a comprehensive safety assessment. This guide delves into the core aspects of lenvatinib's metabolism, providing a technical resource for scientists and researchers.

Lenvatinib Metabolism and Major Metabolites

Lenvatinib undergoes extensive metabolism primarily through enzymatic pathways involving cytochrome P450 3A (CYP3A) and aldehyde oxidase (AO), as well as non-enzymatic processes.[1][2][3] The main biotransformation pathways include hydrolysis, oxidation, hydroxylation, N-oxidation, dealkylation, and glucuronidation.[4]

While numerous metabolites have been identified, the parent drug, lenvatinib, is the predominant circulating component in human plasma, accounting for 97% of the radioactivity.[4] The major identified metabolites, including descyclopropyl lenvatinib (M1), O-demethyl lenvatinib (M2), and lenvatinib N-oxide (M3), are found at very low concentrations in plasma, typically over 700-fold lower than lenvatinib itself, suggesting they contribute minimally to the overall pharmacological activity.[1][5]

The following diagram illustrates the primary metabolic pathways of lenvatinib.

Quantitative Analysis of Lenvatinib and its Metabolites

The majority of an administered dose of lenvatinib is excreted in the feces. A human mass balance study with radiolabeled lenvatinib demonstrated that approximately 64% of the dose is recovered in feces and 25% in urine over ten days.[1][3] Unchanged lenvatinib accounts for only a small fraction of the excreted dose, highlighting the significance of metabolism in its elimination.[1]

The following tables summarize the quantitative data on the distribution of lenvatinib and its major metabolites in human plasma, urine, and feces.

Table 1: Lenvatinib and Metabolite Levels in Human Plasma

| Analyte | Concentration Relative to Lenvatinib | Notes |

| Lenvatinib | - | Accounts for 97% of the total radioactivity in plasma.[4] |

| M1, M2, M3, M5 | >700-fold lower | Generally below the lower limit of quantification (LLOQ). Peak concentrations are significantly lower than the parent drug.[1][5] |

Table 2: Cumulative Excretion of Lenvatinib and its Major Metabolites in Humans (% of Administered Dose)

| Analyte | Urine | Feces | Total (Urine + Feces) |

| Total Radioactivity | 24.7% | 64.4% | 89.1% |

| Lenvatinib | 0.64% | 4.4% | 5.04% |

| M1 | 0.03% | 0.22% | 0.25% |

| M2 | 0.13% | 4.76% | 4.89% |

| M3 | 0.03% | 1.1% | 1.13% |

| M5 | 0.01% | 0.07% | 0.08% |

| Data adapted from a human mass balance study.[6][7] |

Experimental Protocols for Metabolite Identification and Quantification

The identification and quantification of lenvatinib and its metabolites are predominantly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative experimental protocol synthesized from published methods.

Sample Preparation

Plasma:

-

To 100 µL of plasma, add an internal standard (e.g., deuterated lenvatinib).

-

Perform protein precipitation by adding 300-400 µL of acetonitrile.

-

Vortex the mixture and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Urine:

-

Centrifuge the urine sample to remove any particulate matter.

-

Dilute the supernatant with water or mobile phase as needed.

-

Directly inject an aliquot of the diluted sample for LC-MS/MS analysis.

Feces:

-

Homogenize the fecal sample with water to create a uniform suspension.

-

Extract a portion of the homogenate with an organic solvent (e.g., acetonitrile).

-

Centrifuge the mixture and collect the supernatant.

-

Evaporate the supernatant and reconstitute the residue for analysis.

The following diagram illustrates a general workflow for sample preparation.

LC-MS/MS Conditions

Liquid Chromatography:

-

Column: A reverse-phase C18 column is commonly used (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Column Temperature: Maintained at around 40°C.

Tandem Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Detection: Multiple reaction monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for lenvatinib and each metabolite.

Table 3: Example MRM Transitions for Lenvatinib and its Metabolites

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Lenvatinib | 427.1 | 370.1 |

| M1 | Varies | Varies |

| M2 | Varies | Varies |

| M3 | Varies | Varies |

| Specific MRM transitions for metabolites should be determined empirically. |

Lenvatinib's Mechanism of Action: Inhibition of Signaling Pathways

Lenvatinib exerts its anti-cancer effects by inhibiting multiple receptor tyrosine kinases (RTKs) that are crucial for tumor growth, angiogenesis, and metastasis. The primary targets include VEGFR, FGFR, and PDGFR. Inhibition of these receptors blocks downstream signaling cascades, ultimately leading to reduced cell proliferation, survival, and angiogenesis.

The following diagram provides a simplified representation of the key signaling pathways inhibited by lenvatinib.

Conclusion

This technical guide provides a comprehensive overview of the identification and quantification of lenvatinib and its major metabolites. The extensive metabolism of lenvatinib leads to the formation of numerous metabolites, although the parent drug remains the primary active component in circulation. The provided quantitative data and experimental protocols offer a practical resource for researchers involved in the development and clinical application of lenvatinib. Furthermore, the visualization of the inhibited signaling pathways enhances the understanding of its mechanism of action. This guide serves as a foundational document for further research into the nuanced aspects of lenvatinib's pharmacology.

References

- 1. Pharmacokinetics and excretion of (14)C-lenvatinib in patients with advanced solid tumors or lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lenvatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Metabolite profiling of the multiple tyrosine kinase inhibitor lenvatinib: a cross-species comparison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. research-portal.uu.nl [research-portal.uu.nl]

- 6. scispace.com [scispace.com]

- 7. ema.europa.eu [ema.europa.eu]

The Role of Lenvatinib-d5 in Therapeutic Drug Monitoring: A Technical Guide

Introduction

Lenvatinib is an oral multi-tyrosine kinase inhibitor that targets vascular endothelial growth factor (VEGF) receptors (VEGFR1-3), fibroblast growth factor (FGF) receptors (FGFR1-4), and other receptor tyrosine kinases implicated in pathogenic angiogenesis and tumor growth. It is approved for the treatment of various cancers, including differentiated thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma. Due to significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of Lenvatinib is an emerging strategy to optimize dosing, maximize efficacy, and minimize toxicity. This technical guide provides an in-depth overview of the role of Lenvatinib-d5 as a crucial tool in the TDM of Lenvatinib, with a focus on analytical methodologies, experimental protocols, and the clinical rationale for its use.

This compound: The Internal Standard of Choice

In quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is essential for accurate and precise quantification of the analyte. The ideal IS is a stable, isotopically labeled version of the analyte. This compound, a deuterated analog of Lenvatinib, serves as the preferred internal standard for TDM for several key reasons:

-

Similar Physicochemical Properties: this compound exhibits nearly identical chemical and physical properties to Lenvatinib, ensuring it behaves similarly during sample preparation, chromatographic separation, and ionization in the mass spectrometer.

-

Co-elution: It co-elutes with the unlabeled Lenvatinib, experiencing the same matrix effects and potential for ion suppression or enhancement.

-

Mass Differentiation: The deuterium labeling results in a distinct mass-to-charge ratio (m/z) from the native drug, allowing for simultaneous but separate detection by the mass spectrometer.

-

Correction for Variability: By adding a known concentration of this compound to each sample, it serves as a reference to correct for any variability introduced during the analytical process, including extraction efficiency, injection volume, and instrument response.

Synthesis of this compound

While specific, publicly available, step-by-step synthetic protocols for this compound are limited due to proprietary considerations, the general approach involves the incorporation of deuterium atoms into the Lenvatinib molecule. This is typically achieved by using deuterated starting materials or reagents in one or more steps of the Lenvatinib synthesis pathway. Common strategies for deuterium labeling include:

-

Deuterated Solvents: Using deuterated solvents in the presence of a catalyst to exchange protons for deuterons at specific positions on the molecule.

-

Deuterated Reagents: Employing deuterated reagents, such as deuterated sodium borohydride or deuterated Grignard reagents, to introduce deuterium at specific functional groups.

-

Catalytic Deuteration: Utilizing a catalyst, such as palladium on carbon, in the presence of deuterium gas (D2) to saturate double or triple bonds with deuterium.

The key is to introduce the deuterium atoms at positions that are chemically stable and do not readily exchange back with protons under physiological or analytical conditions.

Analytical Methodologies for Lenvatinib Quantification

The quantification of Lenvatinib in biological matrices for TDM is predominantly performed using LC-MS/MS due to its high sensitivity, selectivity, and accuracy. Several validated methods have been published, and their key parameters are summarized below.

Comparative Analysis of Analytical Methods

| Parameter | Method 1 (LC-MS/MS) | Method 2 (LC-MS/MS) | Method 3 (LC-MS/MS) | Method 4 (RP-HPLC) |

| Internal Standard | Lenvatinib-d4 | This compound | Propranolol | Methotrexate |

| Sample Volume | 100 µL | 50 µL | 100 µL | Not Specified |

| Sample Preparation | Protein Precipitation (PP) | Protein Precipitation (PP) | Solid-Phase Extraction (SPE) | Not Specified |

| Chromatography Column | Synergi Fusion RP C18 | Not Specified | XTerra MS C18 | Zodiasil C18 |

| Mobile Phase | Acetonitrile/0.1% Formic Acid in Water | Methanol/Isopropanol/0.1% Formic Acid in Water | Acetonitrile/0.1% Formic Acid in Water | Acetonitrile/0.01N Sodium Dihydrogen Phosphate |

| Linearity Range | 0.50–2000 ng/mL | 0.2–1000 ng/mL | 9.6–200 ng/mL | 28–1120 ng/mL |

| Lower Limit of Quantification (LLOQ) | 0.50 ng/mL | 0.2 ng/mL | 9.6 ng/mL | 28 ng/mL |

| Intra-day Precision (%CV) | ≤11.3% | Not Specified | <6.7% | Not Specified |

| Inter-day Precision (%CV) | ≤11.3% | Not Specified | <6.7% | 2.66% |

| Accuracy | 96.3–109.0% | Not Specified | 95.8–108.3% | Not Specified |

| Recovery | ≥95.6% | Not Specified | 66.8% | 94.758% |

| Matrix Effect (%CV) | ≤2.8% (IS normalized) | Not Specified | Not Specified | Not Specified |

| Reference | [1] | [2] | [3] | [4] |

Detailed Experimental Protocols

The following are generalized protocols based on published LC-MS/MS methods for Lenvatinib quantification using a deuterated internal standard.

-

To a 1.5 mL microcentrifuge tube, add 50 µL of human plasma sample (calibrator, quality control, or unknown).

-

Add 10 µL of this compound internal standard working solution (e.g., 500 ng/mL in methanol) and vortex briefly.

-

Add 150 µL of acetonitrile to precipitate plasma proteins.

-

Vortex for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Inject an aliquot (e.g., 5 µL) of the supernatant into the LC-MS/MS system.

-

Column: A reversed-phase C18 column (e.g., Synergi Fusion RP C18, 50 x 2.1 mm, 3.5 µm) is commonly used.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: Acetonitrile or a mixture of methanol and isopropanol with 0.1% formic acid.

-

Flow Rate: 0.4 mL/min.

-

Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute Lenvatinib and its internal standard, followed by a re-equilibration step.

-

Column Temperature: 40°C.

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Lenvatinib: m/z 426.1 → 370.1

-

This compound: m/z 431.1 → 370.1 (Note: The precursor ion will be higher by the number of deuterium atoms, while the product ion may be the same if the deuterium is not on the fragmented portion).

-

-

Instrument Parameters: Source temperature, ion spray voltage, and collision energy should be optimized for maximum sensitivity and specificity for the specific instrument used.

Lenvatinib Signaling Pathways and Rationale for TDM

Lenvatinib exerts its anti-cancer effects by inhibiting key signaling pathways involved in tumor angiogenesis and proliferation. Understanding these pathways provides the biological basis for why maintaining therapeutic drug concentrations is crucial.

Key Signaling Pathways Inhibited by Lenvatinib

Caption: Lenvatinib inhibits VEGFR and FGFR signaling pathways.

Rationale for Therapeutic Drug Monitoring

The rationale for TDM of Lenvatinib is based on the following principles:

-

High Pharmacokinetic Variability: There is significant inter-patient variability in the absorption, distribution, metabolism, and elimination of Lenvatinib, leading to a wide range of drug exposures for a given dose.

-

Exposure-Response Relationship: Studies have shown a correlation between Lenvatinib plasma concentrations and both efficacy and toxicity. Higher concentrations are generally associated with a better anti-tumor response but also an increased risk of adverse events such as hypertension, diarrhea, and hand-foot syndrome.

-

Narrow Therapeutic Window: The range of Lenvatinib concentrations that is both effective and well-tolerated is relatively narrow. TDM can help to maintain drug levels within this therapeutic window.

-

Dose Individualization: TDM allows for personalized dose adjustments to account for individual patient factors that affect drug exposure, such as body weight, organ function, and drug-drug interactions.

Clinical Application of Lenvatinib TDM

The clinical application of TDM for Lenvatinib involves a systematic workflow to guide dose adjustments.

Therapeutic Drug Monitoring Workflow

Caption: A typical workflow for Lenvatinib therapeutic drug monitoring.

Target Concentration Ranges and Clinical Outcomes

While a definitive therapeutic range for Lenvatinib has not been universally established and may vary depending on the cancer type, studies have suggested target trough concentrations associated with improved outcomes.

| Cancer Type | Target Trough Concentration (Cmin) | Associated Outcomes | Reference |

| Differentiated Thyroid Cancer | 42 - 88 ng/mL | Optimal response with manageable toxicity. Concentrations > 88 ng/mL may be associated with increased liver toxicity. | [5] |

| Hepatocellular Carcinoma | 36.8 - 71.4 ng/mL | Longer progression-free survival and reduced risk of grade ≥3 toxicity. | [6] |

TDM-guided dose adjustments have the potential to improve clinical outcomes by:

-

Enhancing Efficacy: Ensuring patients maintain drug concentrations within the therapeutic range can lead to better tumor response and longer progression-free survival.

-

Reducing Toxicity: By identifying patients with excessively high drug levels, TDM allows for dose reductions to mitigate the risk of severe adverse events, thereby improving treatment tolerability and adherence.

-

Informing Dosing in Special Populations: TDM can be particularly valuable in patients with organ dysfunction (e.g., renal or hepatic impairment) or those taking interacting medications, where standard dosing may not be appropriate.

Conclusion

This compound is an indispensable tool for the therapeutic drug monitoring of Lenvatinib. Its use as an internal standard in LC-MS/MS assays ensures the accuracy and precision required for clinical decision-making. The implementation of TDM for Lenvatinib, guided by a clear understanding of its pharmacology and a systematic workflow, holds significant promise for personalizing therapy, optimizing the balance between efficacy and toxicity, and ultimately improving outcomes for patients with cancer. Further research and prospective clinical trials are needed to refine target concentration ranges for different cancer types and to solidify the role of TDM in the routine clinical management of patients treated with Lenvatinib.

References

- 1. medkoo.com [medkoo.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Lenvatinib synthesis - chemicalbook [chemicalbook.com]

- 5. WO2020048963A1 - Process for the preparation of lenvatinib - Google Patents [patents.google.com]

- 6. Synthesis and Application of Lenvatinib Mesylate_Chemicalbook [chemicalbook.com]

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Lenvatinib in Human Plasma Using Lenvatinib-d5 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lenvatinib is an oral multi-kinase inhibitor that targets vascular endothelial growth factor (VEGF) receptors 1–3, fibroblast growth factor (FGF) receptors 1–4, platelet-derived growth factor (PDGF) receptor α, RET, and KIT proto-oncogenes.[1] It is approved for the treatment of differentiated thyroid carcinoma, hepatocellular carcinoma, and advanced renal cell carcinoma.[1][2] Therapeutic drug monitoring (TDM) of Lenvatinib is crucial for optimizing dosage, ensuring efficacy, and minimizing toxicity.[1][3] This application note describes a highly sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Lenvatinib in human plasma, using Lenvatinib-d5 as the internal standard (IS). The method is validated according to regulatory guidelines and is suitable for pharmacokinetic studies and routine clinical TDM.[1]

Principle

The method involves the extraction of Lenvatinib and its deuterated internal standard, this compound, from human plasma via protein precipitation.[1][4] The separated analytes are then detected and quantified using a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).

Experimental Protocols

1. Materials and Reagents

-

Lenvatinib (reference standard)

-

This compound (internal standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (analytical grade)

-

Ultrapure water

-

Human plasma (K2-EDTA)

2. Preparation of Stock and Working Solutions

-

Lenvatinib Stock Solution (1 mg/mL): Accurately weigh and dissolve Lenvatinib in DMSO to prepare a 1 mg/mL stock solution.

-

This compound Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound in DMSO.

-

Lenvatinib Working Solutions: Serially dilute the Lenvatinib stock solution with methanol to prepare working solutions for calibration standards and quality control (QC) samples at appropriate concentrations.[1]

-

Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution with methanol containing 0.1% formic acid to achieve a final concentration of 50 ng/mL.[1]

3. Preparation of Calibration Standards and Quality Control Samples

-

Prepare calibration standards by spiking blank human plasma with the Lenvatinib working solutions to achieve final concentrations in the desired range (e.g., 0.50–2000 ng/mL).[1]

-

Prepare QC samples at low, medium, and high concentrations in a similar manner.[1]

4. Sample Preparation Protocol

-

To 100 µL of plasma sample (calibrator, QC, or unknown), add 300 µL of the internal standard working solution (50 ng/mL this compound in acetonitrile).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a portion of the reconstituted sample into the LC-MS/MS system.

5. LC-MS/MS Analysis

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 column (e.g., Synergi Fusion RP C18, 50 x 2.0 mm, 4 µm)[1]

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient: A suitable gradient to ensure separation from endogenous interferences.

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

-

Mass Spectrometry (MS) Conditions:

Data Presentation

Table 1: LC-MS/MS Method Parameters

| Parameter | Value |

| LC System | Shimadzu Nexera X2 or equivalent |

| Mass Spectrometer | SCIEX Triple Quad 5500 or equivalent |

| Column | C18, 50 x 2.0 mm, 4 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | ESI Positive |

| MRM Transition (Lenvatinib) | 427.1 → 370.1 |

| MRM Transition (this compound) | 432.1 → 370.0 |

Table 2: Method Validation Summary

| Validation Parameter | Result |

| Linearity Range | 0.50 - 2000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Intra-day Precision (%CV) | ≤ 11.3%[1] |

| Inter-day Precision (%CV) | ≤ 11.3%[1] |

| Accuracy (%) | 96.3 - 109.0%[1] |

| Recovery (%) | ≥ 95.6%[1] |

| Matrix Effect (%CV) | ≤ 2.8%[1] |

Mandatory Visualizations

Caption: Experimental workflow for Lenvatinib quantification.

Caption: Key parameters for method validation.

References

- 1. A rapid, simple and sensitive LC-MS/MS method for lenvatinib quantification in human plasma for therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Relevance of plasma lenvatinib concentrations and endogenous urinary cytochrome P450 3A activity biomarkers in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. journals.innovareacademics.in [journals.innovareacademics.in]

- 6. UPLC-MS/MS method for the determination of Lenvatinib in rat plasma and its application to drug-drug interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Lenvatinib in Human Plasma Using Lenvatinib-d5 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantitative analysis of Lenvatinib in human plasma using a rapid and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Lenvatinib-d5 is employed as the internal standard (IS) to ensure accuracy and precision. The described method involves a straightforward protein precipitation extraction procedure, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving Lenvatinib.

Introduction

Lenvatinib is an oral multi-tyrosine kinase inhibitor that targets the kinase activities of vascular endothelial growth factor (VEGF) receptors VEGFR1-3, fibroblast growth factor (FGF) receptors FGFR1-4, platelet-derived growth factor receptor alpha (PDGFRα), RET, and KIT.[1][2][3] By inhibiting these signaling pathways, Lenvatinib suppresses tumor angiogenesis and proliferation.[4] Accurate quantification of Lenvatinib in human plasma is crucial for pharmacokinetic assessments and to optimize therapeutic outcomes. The use of a stable isotope-labeled internal standard like this compound is critical for correcting potential variations during sample preparation and analysis, thereby enhancing the robustness and reliability of the bioanalytical method.

Lenvatinib Signaling Pathway Inhibition

Caption: Lenvatinib inhibits multiple RTKs, blocking downstream signaling pathways.

Experimental Protocols

Materials and Reagents

-

Lenvatinib reference standard

-

This compound internal standard

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid

-

Human plasma (K2-EDTA)

-

96-well collection plates

-

Analytical balance, vortex mixer, and centrifuge

Stock and Working Solutions Preparation

-

Lenvatinib Stock Solution (1 mg/mL): Accurately weigh and dissolve Lenvatinib in DMSO.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in DMSO.

-

Lenvatinib Working Solutions: Serially dilute the Lenvatinib stock solution with methanol to prepare working solutions for calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution with methanol containing 0.1% formic acid.

Sample Preparation: Protein Precipitation

-

To 50 µL of human plasma in a 1.5 mL microcentrifuge tube, add 5 µL of the appropriate Lenvatinib working solution (for calibration standards and QCs) or methanol (for blank and patient samples).

-

Add 150 µL of the internal standard working solution (this compound in acetonitrile) to each tube.

-

Vortex mix for 2 minutes to precipitate proteins.

-

Centrifuge at 13,000 x g for 10 minutes.

-

Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

Liquid Chromatography

-

LC System: UPLC system

-

Column: XSelect HSS T3 (2.1 mm × 100 mm, 2.5 μm)

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Flow Rate: 0.25 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 6 µL

-

Gradient Elution:

-

0-2 min: 60% B

-

2-3 min: 60-90% B

-

3-4 min: 90% B

-

4.0-4.1 min: 90-60% B

-

4.1-5.1 min: 60% B

-

Mass Spectrometry

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Ion Spray Voltage: 5500 V

-

Source Temperature: 500 °C

-

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Lenvatinib | 427.1 | 370.0 |

| This compound | 432.1 | 370.0 |

Experimental Workflow

Caption: Workflow for the quantification of Lenvatinib in human plasma.

Quantitative Data Summary

Calibration Curve

| Parameter | Value |

| Linearity Range | 0.2 - 1000 ng/mL |

| Correlation Coefficient (r) | > 0.999 |

Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Accuracy (%RE) |

| LLOQ | 0.2 | < 15 | < 15 | ± 20 | ± 20 |

| Low | 0.5 | 1.72 - 7.09 | 3.61 - 9.58 | 0.08 - 3.33 | -1.40 - 5.06 |

| Medium | 150 | 1.72 - 7.09 | 3.61 - 9.58 | 0.08 - 3.33 | -1.40 - 5.06 |

| High | 800 | 1.72 - 7.09 | 3.61 - 9.58 | 0.08 - 3.33 | -1.40 - 5.06 |

Data synthesized from multiple sources for illustrative purposes.[5][6]

Recovery and Matrix Effect

| Analyte | Extraction Recovery (%) | Matrix Effect (%) |

| Lenvatinib | 97.94 - 106.57 | 100.3 - 106.79 |

Data from a representative study.[5]

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a reliable, sensitive, and robust approach for the quantification of Lenvatinib in human plasma. The simple protein precipitation sample preparation and rapid chromatographic analysis make this method well-suited for high-throughput applications in clinical and research settings.

References

- 1. iajps.com [iajps.com]

- 2. researchgate.net [researchgate.net]

- 3. pharmajournal.net [pharmajournal.net]

- 4. A rapid, simple and sensitive LC-MS/MS method for lenvatinib quantification in human plasma for therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Simple UPLC/MS-MS Method for Simultaneous Determination of Lenvatinib and Telmisartan in Rat Plasma, and Its Application to Pharmacokinetic Drug-Drug Interaction Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. UPLC-MS/MS method for the determination of Lenvatinib in rat plasma and its application to drug-drug interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Robust Solid-Phase Extraction Protocol for the Quantification of Lenvatinib and its Deuterated Internal Standard in Human Plasma

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a comprehensive and robust solid-phase extraction (SPE) protocol for the simultaneous quantification of the multi-targeted tyrosine kinase inhibitor, Lenvatinib, and its stable isotope-labeled internal standard, Lenvatinib-d5, in human plasma. The described methodology is crucial for pharmacokinetic (PK) studies, therapeutic drug monitoring (TDM), and bioequivalence (BE) studies in the development and clinical application of Lenvatinib. The protocol is designed for use with liquid chromatography-tandem mass spectrometry (LC-MS/MS) and ensures high recovery and low matrix effects, providing accurate and reproducible results.

Introduction

Lenvatinib is an oral, multi-targeted tyrosine kinase inhibitor that has demonstrated significant efficacy in the treatment of various cancers, including thyroid cancer, hepatocellular carcinoma, and renal cell carcinoma.[1] It exerts its therapeutic effect by inhibiting multiple receptor tyrosine kinases (RTKs) involved in pathogenic angiogenesis, tumor growth, and cancer progression, such as vascular endothelial growth factor receptors (VEGFR1-3), fibroblast growth factor receptors (FGFR1-4), platelet-derived growth factor receptor alpha (PDGFRα), KIT, and RET.[1]

Accurate quantification of Lenvatinib in biological matrices is essential for understanding its pharmacokinetic profile and for optimizing patient dosing. Solid-phase extraction is a widely used sample preparation technique that offers significant advantages over other methods like protein precipitation and liquid-liquid extraction, including higher sample cleanup, reduced matrix effects, and the ability to concentrate the analyte of interest. This protocol provides a detailed, step-by-step procedure for the efficient extraction of Lenvatinib and its deuterated internal standard, this compound, from human plasma using a generic reversed-phase SPE sorbent.

Signaling Pathway of Lenvatinib

Lenvatinib's mechanism of action involves the inhibition of several key signaling pathways that are critical for tumor growth and angiogenesis. The diagram below illustrates the primary targets of Lenvatinib.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific laboratory conditions and LC-MS/MS systems.

Materials and Reagents:

-

Lenvatinib reference standard

-

This compound internal standard (IS)

-

Human plasma (K2EDTA)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Deionized water (18.2 MΩ·cm)

-

Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB, 1 cc, 10 mg)

-

SPE vacuum manifold

-

Centrifuge

-

Vortex mixer

-

Analytical balance

-

Calibrated pipettes

Stock and Working Solutions Preparation:

-

Lenvatinib Stock Solution (1 mg/mL): Accurately weigh and dissolve the Lenvatinib reference standard in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve the this compound internal standard in methanol.

-

Lenvatinib Working Solutions: Prepare serial dilutions of the Lenvatinib stock solution with methanol:water (1:1, v/v) to create calibration standards.

-

This compound Working Solution (e.g., 50 ng/mL): Dilute the this compound stock solution with methanol. This solution will be used for protein precipitation.

Sample Preparation and Solid-Phase Extraction:

The following workflow diagram outlines the key steps of the solid-phase extraction protocol.

Detailed Protocol Steps:

-

Sample Pre-treatment:

-

To 100 µL of human plasma in a microcentrifuge tube, add 100 µL of the this compound internal standard working solution (in methanol, acting as the protein precipitation agent).

-

Vortex for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

-

Solid-Phase Extraction:

-

Conditioning: Condition the SPE cartridge by passing 1 mL of methanol through it.

-

Equilibration: Equilibrate the cartridge by passing 1 mL of deionized water through it. Do not allow the sorbent bed to dry out.

-

Loading: Load the supernatant from the sample pre-treatment step onto the conditioned and equilibrated SPE cartridge.

-

Washing: Wash the cartridge twice with 1 mL of 5% methanol in water to remove endogenous interferences.

-

Drying: Dry the sorbent bed by applying a vacuum for 5-10 minutes.

-

Elution: Elute Lenvatinib and this compound from the cartridge with two aliquots of 0.5 mL of methanol into a clean collection tube.

-

-

Final Sample Preparation:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.

-

Vortex briefly and transfer to an autosampler vial for injection.

-

Quantitative Data Summary

The following table summarizes the performance characteristics of an LC-MS/MS method for the quantification of Lenvatinib in human plasma. While a specific SPE-based method's data was not available, the presented data is from a validated method using protein precipitation, which provides a benchmark for expected performance.[2]

| Parameter | Result |

| Linearity Range | 0.50–2000 ng/mL |

| Correlation Coefficient (R²) | ≥0.9968 |

| Intra-day Precision (CV%) | ≤11.3% |

| Inter-day Precision (CV%) | ≤11.3% |

| Accuracy | 96.3% to 109.0% |

| Recovery | ~95.6% |

| Internal Standard | Lenvatinib-d4 |

Data adapted from a study utilizing protein precipitation followed by LC-MS/MS analysis[2].

Conclusion